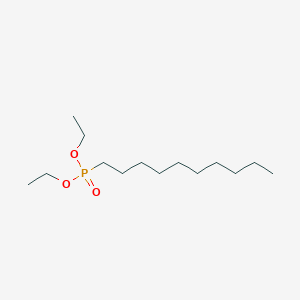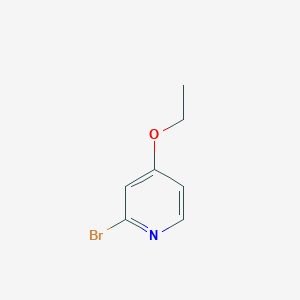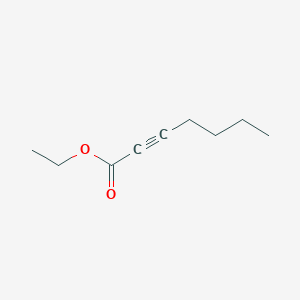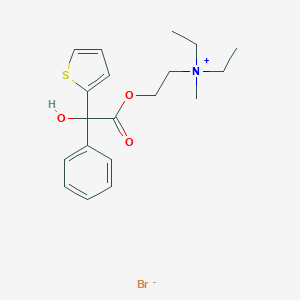![molecular formula C22H30O3 B097280 [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate CAS No. 18468-20-7](/img/structure/B97280.png)
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the class of steroids and is commonly known as TMA. TMA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of TMA is not fully understood. However, studies have suggested that TMA may exert its effects by modulating the activity of certain enzymes and receptors. For example, TMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. TMA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
生化和生理效应
TMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMA can inhibit the proliferation of cancer cells and induce apoptosis. TMA has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, TMA has been shown to reduce inflammation and improve glucose and lipid metabolism.
实验室实验的优点和局限性
TMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. TMA is also relatively inexpensive compared to other compounds used in scientific research. However, TMA has some limitations. It is a synthetic compound, and its effects may not accurately reflect those of natural compounds. Additionally, TMA may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for TMA research. In medicine, TMA could be further investigated for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, TMA could be studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, TMA could be investigated for its potential use as a polymer additive and as a surfactant. Additionally, the mechanism of action of TMA could be further elucidated to improve our understanding of its effects.
合成方法
The synthesis of TMA involves the reaction of 4,4-dimethylpent-2-ene with ethyl diazoacetate in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acetylation, to obtain TMA. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
TMA has been studied extensively for its potential applications in various fields. In medicine, TMA has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that TMA can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, TMA has been studied for its potential use as a plant growth regulator. Studies have shown that TMA can promote root growth and increase crop yield. In industry, TMA has been investigated for its potential use as a polymer additive. Studies have shown that TMA can improve the mechanical properties of polymers.
属性
CAS 编号 |
18468-20-7 |
|---|---|
产品名称 |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
分子式 |
C22H30O3 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-15-7-10-18-21(4,5)19(24)11-12-22(18,6)16(15)8-9-17(20)25-14(3)23/h8-9,13,18H,7,10-12H2,1-6H3/t18-,22+/m0/s1 |
InChI 键 |
KXLSWMLVILOOLJ-PGRDOPGGSA-N |
手性 SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
规范 SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
同义词 |
Acetic acid 14-isopropyl-3-oxopodocarpa-8,11,13-trien-13-yl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



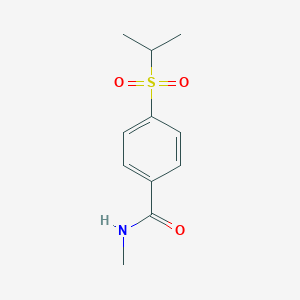
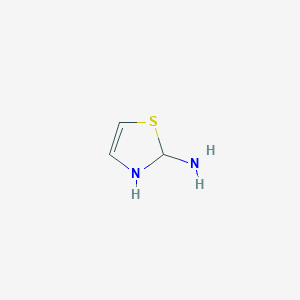
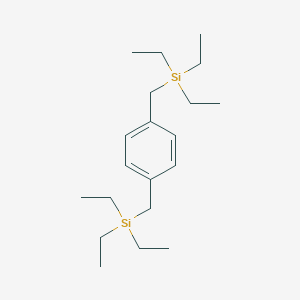
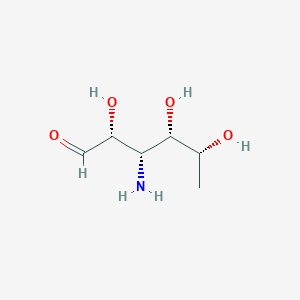
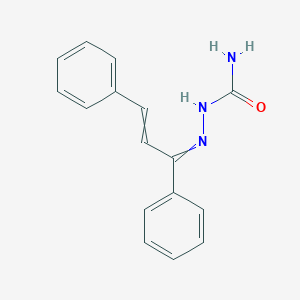
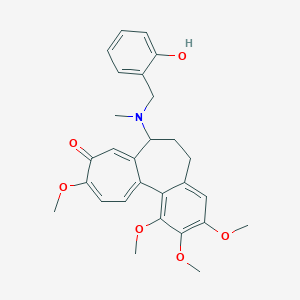
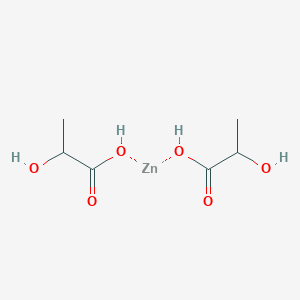
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
